Diphenylmethylfluorosilane
Overview
Description
Diphenylmethylfluorosilane is an organosilicon compound with the chemical formula C13H13FSi. It is characterized by the presence of a silicon atom bonded to a fluoromethyl group and two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenylmethylfluorosilane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with fluoromethylating agents under controlled conditions. For instance, the reaction of diphenylsilane with fluoromethyl iodide in the presence of a base such as potassium carbonate can yield fluoromethyldiphenylsilane. The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of fluoromethyldiphenylsilane may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity fluoromethyldiphenylsilane suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Diphenylmethylfluorosilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert fluoromethyldiphenylsilane to its corresponding hydrosilane derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Hydrosilanes.
Substitution: Various substituted silanes depending on the nucleophile used
Scientific Research Applications
Diphenylmethylfluorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and as a probe in biological studies.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism by which fluoromethyldiphenylsilane exerts its effects is primarily through its ability to form stable bonds with various functional groups. The silicon atom in the compound can interact with different molecular targets, facilitating the formation of new chemical bonds. This reactivity is leveraged in organic synthesis and materials science to create complex structures and materials with desired properties .
Comparison with Similar Compounds
Diphenylsilane: Lacks the fluoromethyl group, making it less reactive in certain transformations.
Trimethylsilylfluoride: Contains a silicon-fluorine bond but lacks the phenyl groups, leading to different reactivity and applications.
Phenylsilane: Contains only one phenyl group and is less sterically hindered compared to fluoromethyldiphenylsilane
Uniqueness: Diphenylmethylfluorosilane’s unique combination of a fluoromethyl group and two phenyl groups imparts distinct chemical properties, such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile organosilicon compounds .
Properties
IUPAC Name |
fluoro-methyl-diphenylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJRVUCIKVZRRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001280089 | |
Record name | 1,1′-(Fluoromethylsilylene)bis[benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001280089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17739-53-6 | |
Record name | 1,1′-(Fluoromethylsilylene)bis[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17739-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-(Fluoromethylsilylene)bis[benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001280089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17739-53-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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